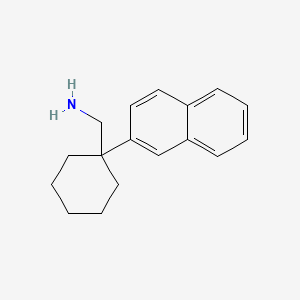
(1-(Naphthalen-2-yl)cyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Naphthalen-2-yl)cyclohexyl)methanamine: is an organic compound with the molecular formula C17H21N It is a derivative of cyclohexylmethanamine, where the cyclohexyl group is substituted with a naphthalen-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Naphthalen-2-yl)cyclohexyl)methanamine typically involves the reaction of naphthalene derivatives with cyclohexylmethanamine. One common method is the Friedel-Crafts alkylation, where naphthalene is alkylated with cyclohexylmethanamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction is carried out in reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. Post-reaction, the product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: (1-(Naphthalen-2-yl)cyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting amine to halide.
Major Products Formed:
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated naphthyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: (1-(Naphthalen-2-yl)cyclohexyl)methanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of novel organic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of ligands for receptor binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications in material science and polymer chemistry.
Mecanismo De Acción
The mechanism of action of (1-(Naphthalen-2-yl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in pharmacological studies, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
(1-(Naphthalen-1-yl)cyclohexyl)methanamine: Similar structure with the naphthyl group at the 1-position.
(1-(Phenyl)cyclohexyl)methanamine: Contains a phenyl group instead of a naphthyl group.
(1-(Biphenyl)cyclohexyl)methanamine: Contains a biphenyl group, adding complexity to the structure.
Uniqueness: (1-(Naphthalen-2-yl)cyclohexyl)methanamine is unique due to the position of the naphthyl group, which can influence its chemical reactivity and interaction with biological targets. The presence of the naphthyl group at the 2-position may result in different steric and electronic effects compared to its isomers, leading to distinct properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
944348-10-1 |
|---|---|
Fórmula molecular |
C17H21N |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
(1-naphthalen-2-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C17H21N/c18-13-17(10-4-1-5-11-17)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13,18H2 |
Clave InChI |
SAARGPSTPXUSIL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CN)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13583272.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13583288.png)


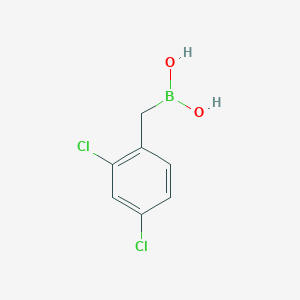
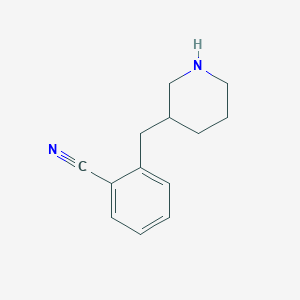
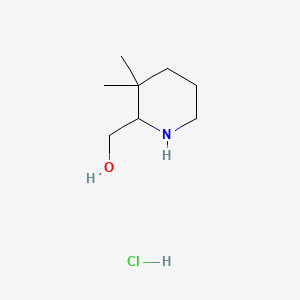

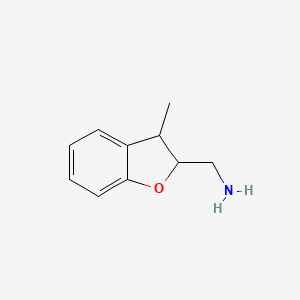
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
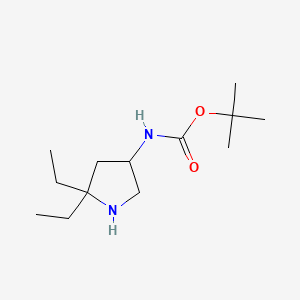
![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
